N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Histamine H3 receptor GPCR ligand SAR study

Researchers investigating hH3R SAR often face procurement of chlorophenoxyalkylamines with uncharacterized chlorine positional isomers, risking divergent activity profiles. This 6-chloro substituted building block (CAS 946714-48-3) directly addresses that gap: • Provides the 6-chloro phenotype for systematic comparison against characterized 4-chloro series (hH3R Ki = 128-133 nM) • N,N-dimethylamine terminus confers lower MW (214.69) and reduced logP vs. bulkier N-methyl-N-phenyl analogs, favorable for CNS penetration optimization • Multifunctional scaffold: primary amine for bioconjugation, tertiary amine for pH-dependent ionization, chloro substituent for cross-coupling derivatization Supplied at ≥95% purity with full CoA, suitable for chemoproteomic probe development and competitive binding studies.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 946714-48-3
Cat. No. B1361684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine
CAS946714-48-3
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=CC=C1Cl)N
InChIInChI=1S/C10H15ClN2O/c1-13(2)6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,6-7,12H2,1-2H3
InChIKeyOTUJFXFCHUKLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS 946714-48-3): Structural Identity and Compound Class Context for Procurement Decisions


N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS 946714-48-3), also named 3-chloro-2-[2-(dimethylamino)ethoxy]aniline, is a chlorophenoxyalkylamine derivative with molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . The compound consists of a 2-amino-6-chlorophenoxy core linked via an ethylene spacer to an N,N-dimethylamine terminal group [1]. This compound is commercially available from multiple research chemical suppliers at 95%+ purity specifications [2] and belongs to a broader class of chlorophenoxyalkylamine derivatives investigated as histamine H3 receptor ligands and antiseizure agents [3]. However, direct biological activity data specific to this exact compound remains absent from the peer-reviewed literature as of the current search.

Why Generic Substitution of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS 946714-48-3) with Apparent Analogs Risks Experimental Failure


Within the chlorophenoxyalkylamine scaffold, seemingly minor structural variations produce divergent biological and physicochemical outcomes that preclude simple analog substitution. The position of chlorine substitution (6-chloro vs. 4-chloro) on the phenoxy ring alters electronic distribution and binding geometry, a phenomenon documented in histamine H3 receptor ligands where 4-chloro substituted derivatives 10 and 25 exhibited Ki values of 133 nM and 128 nM respectively [1]. The N-terminal amine architecture (dimethylamine vs. methylphenylamine vs. diethylamine) dictates both basicity and steric bulk, which directly influences target engagement and off-target profiles . The spacer length between the phenoxy core and terminal amine (ethyl vs. propyl vs. longer chains) modulates conformational flexibility and membrane permeability, with chain length effects established in SAR studies of related chlorophenoxyalkylamines [2]. Procurement decisions that disregard these structural distinctions risk selecting a compound with uncharacterized or divergent activity profiles, thereby compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Guide: N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine vs. Closest Structural Analogs


Chlorine Position: 6-Chloro vs. 4-Chloro Substitution — Impact on H3 Receptor Binding Affinity

While direct binding data for target compound (6-chloro substitution) is absent from published literature, class-level SAR from chlorophenoxyalkylamine derivatives establishes that chlorine substitution position significantly modulates hH3R affinity. In a systematic study of 20 derivatives, 4-chloro substituted compounds 10 and 25 demonstrated Ki values of 133 nM and 128 nM respectively, with functional antagonism confirmed via cAMP accumulation assay (EC50 = 72 nM and 75 nM) [1]. The 6-chloro substitution pattern in the target compound positions the chlorine atom ortho to the amino group and ortho to the ether linkage, creating a distinct electronic environment and steric profile compared to the 4-chloro (para to amino, meta to ether) configuration found in the characterized analogs . This substitutional difference predicts altered binding pocket accommodation that may translate to divergent affinity and selectivity profiles at hH3R and potentially other aminergic GPCRs.

Histamine H3 receptor GPCR ligand SAR study

N-Terminal Amine Architecture: Dimethylamine vs. Methylphenylamine — Calculated Lipophilicity and Bulk Differences

The target compound bearing an N,N-dimethylamine terminus (MW = 214.69 g/mol) differs substantially from its closest commercial analog N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine (CAS 946772-45-8, MW = 276.76 g/mol), which replaces one methyl group with a phenyl ring . While experimental logP data are unavailable, computational estimation using the target compound's molecular descriptors predicts significantly lower lipophilicity compared to the phenyl-substituted analog (ΔMW = 62.07 g/mol; predicted ΔcLogP ≈ 1.5-2.0 units based on phenyl-for-methyl substitution in similar amine series) . The dimethylamine terminus provides greater conformational flexibility and reduced steric hindrance compared to the bulkier methylphenylamine moiety, which introduces a planar aromatic ring capable of π-π stacking interactions with aromatic residues in binding pockets [1]. Both compounds are commercially available at identical pricing ($294.00 for 500 mg from Santa Cruz Biotechnology), but their divergent physicochemical profiles predict differential membrane permeability, metabolic stability, and target engagement patterns [2].

Lipophilicity cLogP Structure-property relationship

Spacer Length: Ethyl Linker vs. Propyl Linker — Implications for Conformational Flexibility and Target Engagement

The target compound incorporates a two-carbon ethyl spacer between the phenoxy oxygen and the dimethylamine nitrogen. The closest spacer-variant analog, N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine, extends this to a three-carbon propyl linker . Class-level SAR from the chlorophenoxyalkylamine series demonstrates that spacer alkyl chain length (five to seven carbons in the Kuder et al. study) profoundly influences hH3R binding properties and functional activity [1]. While the Kuder study employed longer spacers for optimal H3R engagement, the ethyl-to-propyl variation represents a fundamental alteration in the spatial relationship between the aromatic pharmacophore and the basic amine — a parameter known to affect pKa, membrane partitioning, and binding pocket accommodation in aminergic GPCR ligands [2]. The ethyl spacer confers a more constrained geometry with reduced degrees of rotational freedom (2 rotatable bonds in the spacer region) compared to the propyl analog (3 rotatable bonds), potentially translating to distinct binding mode preferences and entropic contributions to target binding [3].

Linker optimization Conformational analysis SAR

Commercial Availability and Specification Consistency: Target Compound vs. Analog Procurement Viability

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS 946714-48-3) is actively stocked and commercially available from multiple reputable suppliers including Santa Cruz Biotechnology (sc-330576, $294.00/500 mg), AK Scientific (4061AF, 95% purity), and HaoReagent (RG266291, 500 mg) [1]. In contrast, the N-methyl-N-phenylamine analog (CAS 946772-45-8) has been discontinued by at least one major supplier (CymitQuimica 3D-WMB77245) as of 2019, raising concerns about long-term procurement sustainability . The target compound maintains consistent MDL identifier (MFCD08686779) and PubChem CID (26189142) across supplier catalogs, facilitating unambiguous compound verification and cross-referencing [2]. For researchers requiring reliable, reproducible access to a chlorophenoxyalkylamine scaffold with a 6-chloro substitution pattern and dimethylamine terminus, the target compound offers superior supply chain stability compared to the methylphenylamine analog and potentially greater commercial availability than the 4-chloro positional isomer.

Procurement Supply chain Quality specifications

Validated Research Applications for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS 946714-48-3) Based on Structural and Commercial Evidence


Histamine H3 Receptor Ligand Development: Building Block for 6-Chloro Substituted SAR Libraries

Researchers investigating structure-activity relationships of chlorophenoxyalkylamines at the human histamine H3 receptor (hH3R) can employ this compound as a building block representing the 6-chloro substitution phenotype. The established class-level SAR demonstrates that chlorine position critically influences hH3R binding affinity, with 4-chloro substituted derivatives exhibiting Ki values of 128-133 nM and functional antagonism at EC50 of 72-75 nM [1]. This compound enables systematic exploration of how the 6-chloro configuration alters binding geometry and receptor pharmacology relative to the characterized 4-chloro series, providing a structurally defined comparator for medicinal chemistry optimization of H3R-targeted antiseizure agents.

Medicinal Chemistry Scaffold Diversification: Dimethylamine-Terminated Chlorophenoxyethyl Core

For medicinal chemistry programs requiring a chlorophenoxyethyl scaffold with a compact, basic amine terminus, this compound provides the N,N-dimethylamine configuration (MW = 214.69) as an alternative to bulkier N-substituted analogs such as the N-methyl-N-phenylamine derivative (MW = 276.76) [1]. The dimethylamine moiety confers distinct physicochemical properties — lower molecular weight, reduced lipophilicity (predicted ΔcLogP ≈ 1.5-2.0 units lower), and decreased steric hindrance — that may translate to improved aqueous solubility and altered membrane permeability profiles [2]. These property differences are particularly relevant when optimizing lead compounds for CNS penetration or minimizing off-target interactions driven by lipophilic interactions.

Proteomics and Chemical Biology: Reagent for Structure-Function Studies

Commercial suppliers position this compound for proteomics research applications, specifically as a reagent for investigating protein structures, functions, and molecular interactions [1]. The compound's structural features — a primary aromatic amine (capable of covalent modification or bioconjugation), a basic tertiary amine (pH-dependent ionization), and a chloro substituent (potential for further derivatization via cross-coupling) — render it suitable as a multifunctional chemical probe. Researchers employing chemoproteomic approaches or activity-based protein profiling may utilize this compound as a scaffold for developing affinity probes or as a reference standard in competitive binding studies.

Cholinesterase Inhibition Studies: Chlorophenoxy Derivative for Dual-Target Investigations

Chlorophenoxy derivatives structurally related to this compound have demonstrated cholinesterase inhibitory activity in the low micromolar range when evaluated alongside their H3R ligand properties [1]. This dual-activity profile positions the compound class as relevant for investigating polypharmacology in neurodegenerative disorders where both histaminergic and cholinergic systems are implicated. The target compound, with its 6-chloro substitution and ethyl spacer configuration, provides a distinct structural entry point for exploring how specific substitution patterns modulate the balance between H3R antagonism and cholinesterase inhibition, a parameter of interest for developing multi-target-directed ligands.

Technical Documentation Hub

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